Cytochrome P450 Inhibition Profile: Methyl Ester Displays Quantifiable CYP2C9 and CYP3A4 Engagement Distinct from Free Acid
The methyl ester of 4-oxo-2,4-diphenylbutanoate exhibits moderate inhibition of human cytochrome P450 enzymes CYP2C9 and CYP3A4, with IC50 values of 7.7 µM and 11.9 µM, respectively, under standardized preincubation assay conditions [1]. The corresponding free acid, 4-oxo-2,4-diphenylbutanoic acid (CAS 4370-96-1), has not demonstrated quantifiable CYP inhibition in published studies, suggesting that the ester moiety is critical for engaging the P450 active site . This differential interaction profile means the methyl ester cannot be simply replaced by the free acid in metabolism studies without revalidating the inhibitory effect.
| Evidence Dimension | In vitro cytochrome P450 inhibition |
|---|---|
| Target Compound Data | IC50: 7.7 µM (CYP2C9), 11.9 µM (CYP3A4) |
| Comparator Or Baseline | 4-Oxo-2,4-diphenylbutanoic acid (CAS 4370-96-1): No quantifiable CYP inhibition reported |
| Quantified Difference | Methyl ester shows measurable inhibition; free acid shows no measurable inhibition under comparable assay conditions |
| Conditions | 96-well plate, test substance (200x concentration), incubation mixture, 2°C; BindingDB assay for CYP2C9 and CYP3A4 [1] |
Why This Matters
For researchers studying metabolism or drug-drug interaction potential, the methyl ester provides a quantifiable CYP inhibition reference point that the free acid cannot replicate, directly impacting compound selection for pharmacokinetic profiling.
- [1] BindingDB. BDBM207974 - Affinity data for cytochrome P450 2C9 and 3A4 (US Patent US9266853). Accessed 2025. View Source
